molecular formula C11H13N3O.C4H4O4 B1662553 5-Carboxamidotryptamine maleate CAS No. 74885-72-6

5-Carboxamidotryptamine maleate

Cat. No. B1662553
CAS RN: 74885-72-6
M. Wt: 319.31 g/mol
InChI Key: PZQZSWAOVAMBQM-BTJKTKAUSA-N
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Description

5-Carboxamidotryptamine maleate (5-CT maleate) is a receptor agonist with antihypertensive and glucose-raising effects . It has high affinity at 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-ht 5 and 5-HT 7 receptors .


Chemical Reactions Analysis

5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.32. Its formula is C 11 H 13 N 3 O.C 4 H 4 O 4. It is soluble to 100 mM in water and has a purity of ≥99%. The compound should be stored at +4°C .

Scientific Research Applications

Behavioral Effects in Crustaceans

5-Carboxamidotryptamine maleate (5-CT) has been studied for its effects on posture and behavior in crustaceans. In crayfish, it induced a high stance but did not mimic the effects of serotonin on aggression (Tierney & Mangiamele, 2001).

Antinociceptive Properties

Research has explored the role of 5-CT in antinociception, i.e., the reduction of pain sensation. In the spinal cord of rats, 5-CT was involved in the suppression of pain behaviors in the formalin test, indicating its potential role in pain modulation (Jeong et al., 2004).

Vascular Effects

Studies have identified the action of 5-CT in causing dilatation in the middle meningeal artery of anesthetized rats, suggesting its influence on vascular functions and possibly headache mechanisms (Terrón & Martínez-García, 2007).

Role in Relaxation of Vascular Tissues

5-CT causes relaxation of vascular tissues like the porcine vena cava, mediated through specific serotonin receptors, and elevates cyclic AMP levels, highlighting its potential in cardiovascular research (Trevethick et al., 1986).

Neurological Applications

In cultured rat hippocampal neurons, 5-CT activates the mitogen-activated protein kinase extracellular signal-regulated kinases, suggesting a role in neurological processes and possibly in the actions of antidepressants (Errico et al., 2001).

Impact on Respiratory Control

5-CT has been shown to affect the activity of the hypoglossal motor nucleus in decerebrate cats, indicating its potential in studying respiratory control mechanisms (Kubin et al., 1992).

Characterization of Ser

otonin ReceptorsResearch has focused on characterizing serotonin receptors, particularly in the brain, with 5-CT helping to define these receptors' pharmacological profiles. This research has implications for understanding various neurological and psychiatric disorders (Matthes et al., 1993).

Gastrointestinal Effects

5-CT has been studied for its effects on gastrointestinal tissues, such as inducing relaxation in the canine terminal ileum and ileocolonic junction, suggesting its role in digestive system physiology (Boeckxstaens et al., 1990).

Mechanism of Action

Target of Action

5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the neurotransmitter serotonin . It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various physiological and neurological processes.

Mode of Action

5-CT interacts with its targets by binding to the serotonin receptors, acting as a full agonist . This means it can fully activate the receptor and trigger a response. The binding of 5-CT to these receptors can lead to various changes in the cell, depending on the specific receptor it binds to.

Biochemical Pathways

The serotonin receptors, which 5-CT targets, are part of several biochemical pathways. They are G protein-coupled receptors (GPCRs) that can activate downstream signaling pathways when bound by an agonist . These pathways can have various effects, such as modulating mood, appetite, sleep, memory, and learning .

Result of Action

The molecular and cellular effects of 5-CT’s action depend on the specific serotonin receptor it binds to. For example, activation of the 5-HT 1A receptor can lead to a decrease in the activity of adenylate cyclase, reducing the level of cyclic adenosine monophosphate (cAMP) in the cell . This can have various effects, such as modulating neuronal excitability.

properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQZSWAOVAMBQM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017355
Record name 5-Carboxamidotryptamine maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118202-69-0, 74885-72-6
Record name 5-Carboxamidotryptamine maleate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxamidotryptamine maleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxamidotryptamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxamidotryptamine hemiethanolate maleate salt
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Record name 5-CARBOXAMIDOTRYPTAMINE MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 5-carboxamidotryptamine maleate?

A1: this compound is a serotonin receptor agonist, demonstrating activity at both 5-HT1 and 5-HT7 receptors [, , , , , , ]. Its effects depend on the specific receptor subtypes it activates, their distribution within the nervous system, and the downstream signaling pathways they engage.

Q2: How does activation of 5-HT1A receptors by this compound impact neuronal signaling?

A2: Studies in cultured hippocampal neurons reveal that this compound, through 5-HT1A receptor activation, stimulates the Akt signaling pathway, a key regulator of cell survival and plasticity [, , ]. Interestingly, it does not appear to activate the ERK pathway in these neurons, suggesting a selective engagement of downstream signaling cascades [, , ].

Q3: Does this compound affect neuronal activity in the hippocampus?

A3: Research suggests that this compound, likely through its action on 5-HT7 receptors, can modulate synaptic transmission in the hippocampus [, ]. Specifically, it has been shown to suppress the perforant path input to the CA1 region, indicating a potential role in regulating hippocampal excitability [].

Q4: What is the role of this compound in modulating cardiovascular reflexes?

A4: this compound has been implicated in the modulation of cardiovascular reflexes, particularly within the nucleus tractus solitarius (NTS) []. Studies have shown that it can influence the activity of NTS neurons that receive input from vagal afferents, suggesting a role in regulating cardiovascular homeostasis [].

Q5: How does the action of this compound differ in tumor-feeding arterioles compared to normal arterioles?

A5: Studies in mice have demonstrated that tumor-feeding arterioles exhibit a significantly greater vasoconstriction response to this compound compared to tumor-independent or control arterioles []. This enhanced response appears to be independent of common endothelial mediators, suggesting a potential alteration in the arteriolar smooth muscle itself [].

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